molecular formula C21H42O2 B15464306 Methyl 3-methylnonadecanoate CAS No. 60787-55-5

Methyl 3-methylnonadecanoate

Cat. No.: B15464306
CAS No.: 60787-55-5
M. Wt: 326.6 g/mol
InChI Key: CEGRQQAWPFYTKX-UHFFFAOYSA-N
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Description

Its structure features a methyl group at the third carbon of a 19-carbon chain, esterified with a methoxy group. While specific data on this compound is absent in the provided evidence, its properties and applications can be inferred from structurally analogous esters, such as hydroxy-substituted or diterpenoid methyl esters discussed in the literature .

Properties

CAS No.

60787-55-5

Molecular Formula

C21H42O2

Molecular Weight

326.6 g/mol

IUPAC Name

methyl 3-methylnonadecanoate

InChI

InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(2)19-21(22)23-3/h20H,4-19H2,1-3H3

InChI Key

CEGRQQAWPFYTKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Research and Analytical Methods

  • Spectroscopy : NMR and FTIR (as used for methyl shikimate ) are critical for identifying functional groups in branched or hydroxylated esters.
  • Chromatography : Gas chromatography (GC) and HPLC (evidenced in plant resin analyses ) differentiate esters based on volatility and polarity.

Preparation Methods

Catalytic Esterification

Concentrated sulfuric acid (H₂SO₄) is a widely used catalyst for this transformation. A patented process for preparing methyl esters of carboxylic acids with >5 carbons demonstrates that refluxing equimolar amounts of the acid and methanol with 0.5–1.5% (w/w) H₂SO₄ at 115–125°C for 4–6 hours achieves yields exceeding 95%. For example, methyl heptanoate was synthesized with 99.4% yield under these conditions. Applying this protocol to 3-methylnonadecanoic acid would require:

  • Combining the acid with a 3–4 molar excess of methanol.
  • Adding 1% (w/w) H₂SO₄.
  • Heating at 120°C while removing water via azeotropic distillation with methanol.

The high boiling point of this compound (estimated >300°C based on methyl nonadecanoate’s boiling point of 352.43°C) allows the reaction to proceed without significant ester volatilization.

Alternative Acid Catalysts

Methanesulfonic acid and p-toluenesulfonic acid offer lower corrosivity compared to H₂SO₄. A study on methyl nonadecanoate synthesis achieved 98% purity using methanesulfonic acid at 130°C for 5 hours. These conditions could be adapted for the branched analog, though reaction times may increase slightly due to steric hindrance from the 3-methyl group.

Synthesis of 3-Methylnonadecanoic Acid

The limited commercial availability of 3-methylnonadecanoic acid necessitates its synthesis prior to esterification. Two primary routes are feasible:

Malonic Ester Synthesis

This classical method builds the carbon chain through sequential alkylation and decarboxylation:

  • Alkylation of diethyl malonate :
    • React diethyl malonate with 1-bromo-2-methyloctadecane in the presence of sodium ethoxide.
    • Hydrolyze the resulting dialkylated malonate ester with aqueous KOH to yield 3-methylnonadecanoic acid.
  • Decarboxylation :
    • Heat the hydrolyzed product to 150–200°C to eliminate CO₂.

This route provides precise control over the branching position but requires multi-step purification.

Microbial Biosynthesis

Certain bacteria, such as Mycobacterium spp., produce branched-chain fatty acids via methylmalonyl-CoA intermediates. Fermenting these organisms with odd-chain fatty acid precursors could yield 3-methylnonadecanoic acid, though yields are typically lower than chemical synthesis.

Transesterification of Triglycerides

If 3-methylnonadecanoic acid is present in natural lipids, transesterification offers a scalable preparation route:

  • Lipid extraction : Use chloroform-methanol mixtures (2:1 v/v) to isolate triglycerides from biological sources.
  • Base-catalyzed transesterification :
    • React triglycerides with methanol (6:1 molar ratio) and 1% NaOH at 60°C for 1 hour.
    • Neutralize the catalyst with HCl and purify the ester via distillation.

This method’s feasibility depends on identifying a natural source rich in 3-methylnonadecanoic acid, which remains undocumented in current literature.

Reaction Optimization and Kinetic Considerations

Temperature Effects

Elevated temperatures (100–150°C) improve reaction rates by reducing methanol’s dielectric constant, enhancing miscibility with the fatty acid. For this compound, maintaining temperatures near 120°C balances rate acceleration with minimal side reactions like ether formation.

Catalyst Loading

A study on methyl nonadecanoate synthesis found that increasing H₂SO₄ concentration from 0.5% to 1.5% (w/w) reduced reaction time by 40% without compromising yield. Similar optimization would apply to the branched analog.

Purification and Characterization

Distillation

Fractional distillation under reduced pressure (10–15 mmHg) separates the ester from unreacted acid and methanol. Methyl nonadecanoate distills at 174–176°C at 10 mmHg; the 3-methyl derivative is expected to distill 5–10°C lower due to decreased molecular symmetry.

Chromatographic Analysis

Gas chromatography (GC) on Equity®-1 or equivalent polar columns resolves branched esters. Methyl 17-methylnonadecanoate elutes at ECL 19.15, suggesting this compound would elute earlier (ECL ~18.8) due to reduced retention of the less shielded methyl branch.

Spectroscopic Confirmation

  • IR spectroscopy : Strong C=O stretch at 1740–1745 cm⁻¹ and C-O ester stretch at 1170–1200 cm⁻¹.
  • ¹H NMR : Methoxy singlet at δ 3.65 ppm, methyl branch triplet at δ 0.88–0.92 ppm (J = 6.8 Hz).

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Methyl 3-methylnonadecanoate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of 3-methylnonadecanoic acid with methanol under acidic catalysis (e.g., sulfuric acid). Purification is achieved via fractional distillation or column chromatography, with purity verified by gas chromatography (GC) or nuclear magnetic resonance (NMR). Reaction conditions (temperature, molar ratios) must be optimized to avoid side products like unreacted fatty acids .

Q. Which analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while Fourier-transform infrared spectroscopy (FTIR) identifies ester functional groups. Gas chromatography-mass spectrometry (GC-MS) quantifies purity and detects impurities. NMR (¹H and ¹³C) resolves structural details, such as branching at the 3-methyl position .

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert gas (e.g., argon) at 2–8°C to prevent oxidation. Avoid contact with strong oxidizers, as decomposition may release carbon monoxide or irritants. Use glass or PTFE containers to minimize adsorption to plastic surfaces .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis using experimental design methods?

  • Methodological Answer : Employ Taguchi experimental design to evaluate critical parameters (e.g., catalyst concentration, reaction time, temperature). Signal-to-noise (S/N) ratios quantify robustness, while ANOVA identifies significant factors. For example, a study on similar esters achieved a 92% yield by optimizing methanol-to-acid molar ratios .

Q. How can discrepancies in reported stability data of this compound under varying storage conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Compare degradation products via GC-MS and quantify using validated calibration curves. Cross-reference findings with thermodynamic models (e.g., Arrhenius plots) to reconcile conflicting data .

Q. What methodologies assess the environmental impact and biodegradation pathways of this compound?

  • Methodological Answer : Use OECD 301F biodegradation tests to measure mineralization rates in aquatic systems. Combine with mass balance analysis to track metabolites. For ecological risk assessment, apply quantitative structure-activity relationship (QSAR) models to predict toxicity to aquatic organisms .

Q. How can computational modeling predict the physicochemical properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculates partition coefficients (logP) and solubility parameters. Molecular dynamics simulations model interactions with lipid bilayers. Validate predictions against experimental data from NIST Chemistry WebBook, ensuring alignment with observed melting points and vapor pressures .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing contradictory toxicity data in this compound studies?

  • Methodological Answer : Perform meta-analysis using fixed- or random-effects models to aggregate data from multiple studies. Assess heterogeneity via I² statistics and sensitivity analysis. For in vitro toxicity, use EC50 values normalized to solvent controls to account for batch variability .

Q. How to design experiments evaluating the compound’s compatibility with polymer matrices for material science applications?

  • Methodological Answer : Apply factorial design to test variables like concentration, temperature, and polymer type. Use differential scanning calorimetry (DSC) to monitor phase transitions and tensile testing for mechanical properties. Confocal microscopy visualizes dispersion homogeneity .

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